
4-Bromo-1-(chloromethoxy)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(chloromethoxy)-2-nitrobenzene is an aromatic compound with significant interest in organic chemistry due to its unique structure and reactivity. This compound features a benzene ring substituted with bromine, chloromethoxy, and nitro groups, making it a versatile intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(chloromethoxy)-2-nitrobenzene typically involves the nitration of 4-bromo-1-(chloromethoxy)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-(chloromethoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The chloromethoxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Carboxylic Acids or Aldehydes: From the oxidation of the chloromethoxy group.
Aplicaciones Científicas De Investigación
4-Bromo-1-(chloromethoxy)-2-nitrobenzene finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(chloromethoxy)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and chloromethoxy groups can undergo substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
4-Bromo-1-chloro-2-nitrobenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Bromo-1-(methoxymethoxy)-2-nitrobenzene: Contains a methoxymethoxy group instead of chloromethoxy, altering its reactivity and solubility.
4-Bromo-2-nitroanisole: Features a methoxy group directly attached to the benzene ring, influencing its electronic properties and reactivity.
Uniqueness: 4-Bromo-1-(chloromethoxy)-2-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (chloromethoxy) groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications.
Propiedades
Fórmula molecular |
C7H5BrClNO3 |
|---|---|
Peso molecular |
266.47 g/mol |
Nombre IUPAC |
4-bromo-1-(chloromethoxy)-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO3/c8-5-1-2-7(13-4-9)6(3-5)10(11)12/h1-3H,4H2 |
Clave InChI |
GOXMIKKQAVAPAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13176754.png)

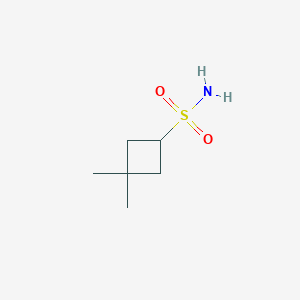
![(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13176777.png)

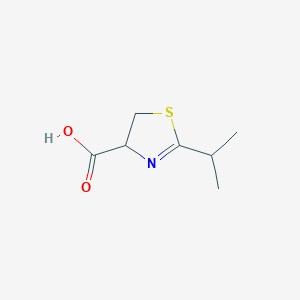
![6-[Methyl(oxolan-3-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13176786.png)
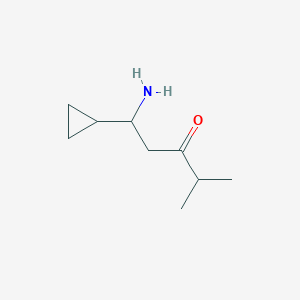
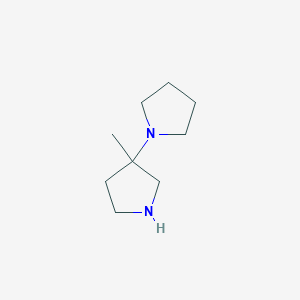
![2-tert-Butyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176800.png)
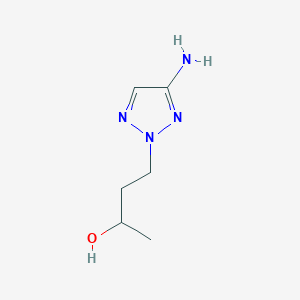
![6-Aminospiro[2.5]octane-1-carboxylic acid](/img/structure/B13176811.png)

![3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13176824.png)
